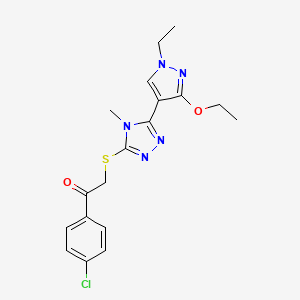
1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article reviews the synthesis, biological mechanisms, and activity data of this compound, drawing from diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a chlorophenyl group, a pyrazole moiety, and a thioether linkage. The synthesis typically involves multiple steps including the formation of the pyrazole and triazole rings through various chemical reactions such as nucleophilic substitutions and cyclizations .
- Enzyme Inhibition : The compound exhibits enzyme inhibition properties by binding to active sites of specific enzymes. This interaction can block substrate access, thereby reducing enzyme activity.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar pyrazole derivatives. For instance, certain compounds have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC50 (μg/mL) | Comparison Drug | Comparison IC50 (μg/mL) |
|---|---|---|---|
| Compound A | 60.56 | Diclofenac | 54.65 |
| Compound B | 57.24 | Diclofenac | 54.65 |
| Compound C | 69.15 | Diclofenac | 54.65 |
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been extensively evaluated. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria with notable efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 100 μg/mL |
These results indicate that the compound may serve as a promising candidate for further development in antibacterial therapies .
Anticancer Activity
In vitro studies have shown that similar compounds possess significant anticancer activity against various cancer cell lines. For example, derivatives with similar structural features exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Studies
In a recent study focusing on multicomponent reactions for synthesizing bioactive pyrazole derivatives, researchers reported that certain compounds displayed not only antibacterial but also anticancer properties with minimal cytotoxicity towards normal cells .
Another investigation into the pharmacological profile of pyrazole derivatives indicated promising results in inhibiting tumor growth in animal models, suggesting that these compounds could be developed into effective anticancer agents .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-4-24-10-14(17(22-24)26-5-2)16-20-21-18(23(16)3)27-11-15(25)12-6-8-13(19)9-7-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUHGZMRFUFBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














